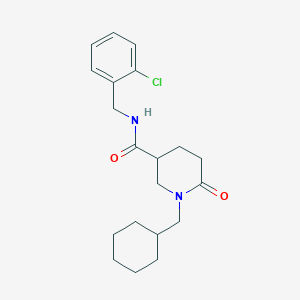
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CCMI, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. CCMI has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学的研究の応用
CCMI has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, CCMI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In pharmacology, CCMI has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. CCMI has also been studied for its potential use as a tool for studying the function of ion channels and receptors in the nervous system.
作用機序
The mechanism of action of CCMI is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. CCMI has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CCMI has also been shown to interact with voltage-gated potassium channels, which play a role in regulating neuronal excitability.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects in the body. In the brain, CCMI has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. CCMI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, CCMI has been shown to have analgesic effects by reducing pain sensitivity in animal models.
実験室実験の利点と制限
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. CCMI has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of CCMI in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of CCMI is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on CCMI. One area of research is to further elucidate the mechanism of action of CCMI, particularly with regard to its interactions with ion channels and receptors in the nervous system. Another area of research is to explore the potential therapeutic applications of CCMI for the treatment of various diseases, including neurodegenerative disorders and chronic pain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCMI, including its absorption, distribution, metabolism, and excretion in the body.
合成法
The synthesis of CCMI involves the reaction of 2-chlorobenzylamine with cyclohexylmethylamine, followed by the addition of piperidine-3-carboxylic acid and subsequent cyclization to form the piperidinecarboxamide ring. The resulting compound is then purified through recrystallization to obtain CCMI in its pure form.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-9-5-4-8-16(18)12-22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h4-5,8-9,15,17H,1-3,6-7,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJTKFFCLEBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
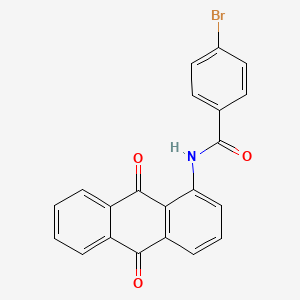
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
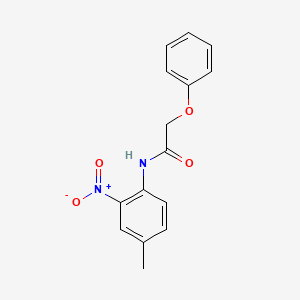
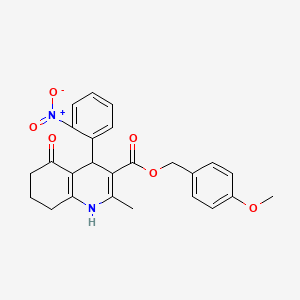
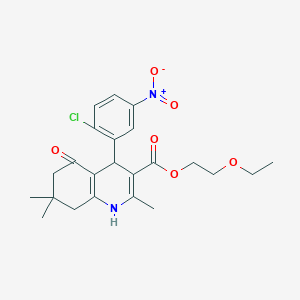
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)